molecular formula C9H7ClFN3 B6615760 3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole CAS No. 1019033-05-6

3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole

Cat. No. B6615760
CAS RN: 1019033-05-6
M. Wt: 211.62 g/mol
InChI Key: XVQFHJMDQZDCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole, more commonly referred to as CFT, is a heterocyclic compound of the triazole family. CFT is a synthetic compound that has been studied for its potential applications in medical and scientific research.

Mechanism of Action

The mechanism of action of CFT is not fully understood. It is thought to act as an inhibitor of several enzymes, including DNA polymerase, topoisomerase, and RNA polymerase. CFT is also believed to interfere with the transcription of certain genes, and may also act as an antioxidant.
Biochemical and Physiological Effects
CFT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several strains of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. CFT has also been shown to inhibit the growth of certain fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. In addition, CFT has been shown to have antimalarial activity, and has been studied for its potential use in the treatment of malaria.

Advantages and Limitations for Lab Experiments

CFT has several advantages for use in laboratory experiments. It is a relatively stable compound, and has a low toxicity, making it suitable for use in laboratory experiments. In addition, CFT is relatively inexpensive and easy to synthesize, making it a cost-effective choice for laboratory experiments. However, CFT is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential future directions for CFT include further research into its mechanism of action, its potential use in the treatment of diseases such as cancer and HIV, and its potential use as an insecticide. In addition, further research could be conducted into the synthesis methods of CFT, to develop more efficient and cost-effective synthesis methods. Further research could also be conducted into the biochemical and physiological effects of CFT, to determine its potential therapeutic applications.

Synthesis Methods

CFT can be synthesized through a variety of methods, including the Biginelli reaction, the Suzuki-Miyaura cross-coupling reaction, and the Sonogashira coupling reaction. The Biginelli reaction is the most commonly used method of synthesis, and involves the reaction of aldehydes, ethyl acetoacetate, and urea. The Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl halide, such as 4-fluorophenyl bromide, with a palladium catalyst. The Sonogashira coupling reaction involves the reaction of an aryl halide, such as 4-fluorophenyl bromide, with a copper catalyst.

Scientific Research Applications

CFT has been studied for its potential applications in medical and scientific research. It has been shown to have antiviral, antibacterial, and antifungal properties, and has been studied for its potential use in the treatment of diseases such as cancer, HIV, and malaria. CFT has also been studied for its potential use as an insecticide, and has been shown to be effective against a variety of insect species.

properties

IUPAC Name

3-chloro-4-[(4-fluorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3/c10-9-13-12-6-14(9)5-7-1-3-8(11)4-2-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQFHJMDQZDCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NN=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole

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